molecular formula C10H10BrFO B11867788 3-(2-Bromo-4-fluorobenzyl)oxetane

3-(2-Bromo-4-fluorobenzyl)oxetane

Cat. No.: B11867788
M. Wt: 245.09 g/mol
InChI Key: UGYGUXVEOCRSCO-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorobenzyl)oxetane is an organic compound that features a four-membered oxetane ring attached to a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorobenzyl)oxetane typically involves the reaction of 2-bromo-4-fluorobenzyl alcohol with an appropriate oxetane precursor. One common method involves the use of a base, such as sodium hydride, to deprotonate the alcohol, followed by nucleophilic substitution with an oxetane derivative . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorobenzyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted oxetanes, benzyl derivatives, and various cyclic compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

Antiviral Properties : Preliminary studies suggest that 3-(2-Bromo-4-fluorobenzyl)oxetane may serve as a precursor in the synthesis of antiviral compounds. Derivatives of oxetanes have shown inhibitory effects against enzymes crucial for viral replication, indicating potential bioactivity for this compound .

Case Study : In research focusing on non-nucleoside inhibitors for hepatitis C virus (HCV), compounds structurally related to oxetanes demonstrated significant activity against viral enzymes. This suggests that this compound could be explored for similar applications in antiviral drug development .

Synthetic Applications

Building Blocks in Organic Synthesis : The unique structure of this compound allows it to act as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions enables the formation of more complex molecules, which are valuable in pharmaceutical development.

Reaction TypeDescription
Ring-opening reactionsUtilized to create new functional groups and modify the oxetane structure.
Electrophilic substitutionsEnhances the biological activity by introducing reactive sites on the molecule.

Potential Derivatives and Analogues

The exploration of derivatives based on this compound is vital for assessing its biological activity and synthetic utility. Here are notable examples:

Compound NameStructural FeaturesPotential Applications
3-(2-Bromo-5-fluorobenzyl)oxetaneSimilar oxetane structure with different halogenPotentially different biological activity
Oxetanocin AContains an oxetane ring; adenosine mimicActive against HIV and HSV viruses
2-Bromo-4-fluorobenzyl alcoholPrecursor to oxetanes; lacks cyclic structureUseful in direct synthesis of oxetanes

Future Research Directions

Research into the applications of this compound should focus on:

  • Mechanistic Studies : Understanding how modifications to the oxetane ring influence its reactivity and biological activity.
  • Biological Testing : Conducting assays to evaluate antiviral efficacy and potential toxicity.
  • Synthetic Methodologies : Developing new synthetic routes that enhance yield and selectivity for desired derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)oxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-fluorobenzyl)oxetane
  • 3-(2-Bromo-4-methylbenzyl)oxetane
  • 3-(2-Bromo-4-chlorobenzyl)oxetane

Uniqueness

3-(2-Bromo-4-fluorobenzyl)oxetane is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry .

Biological Activity

3-(2-Bromo-4-fluorobenzyl)oxetane is a synthetic organic compound notable for its oxetane ring structure, which has garnered attention for potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a four-membered cyclic ether (oxetane) with a bromine and fluorine substituent on the benzyl group. This unique structure contributes to its potential reactivity and biological activity, particularly in the context of antiviral properties.

Antiviral Potential

Research indicates that this compound may serve as a precursor in synthesizing compounds with antiviral properties. Derivatives of oxetanes have shown inhibitory effects on enzymes crucial for viral replication, suggesting that this compound might exhibit similar bioactivity. For instance, studies have demonstrated that modifications to the oxetane ring can influence binding affinities towards specific enzymes or receptors involved in viral processes.

Interaction Studies

Preliminary interaction studies highlight the compound's reactivity with biological targets. The unique combination of halogen substituents on the benzyl group enhances its potential to participate in selective interactions with enzymes or receptors, which is vital for developing therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is helpful to compare it with structurally similar compounds. The following table summarizes some notable analogs:

Compound NameStructural FeaturesUnique Aspects
3-(2-Bromo-5-fluorobenzyl)oxetaneSimilar oxetane structure with different halogenPotentially different biological activity profile
Oxetanocin AContains an oxetane ring and is an adenosine mimicActive against HIV and HSV viruses
2-Bromo-4-fluorobenzyl alcoholPrecursor to oxetanes; lacks cyclic structureUseful in direct synthesis of oxetanes

This comparative analysis reveals that while this compound shares structural features with other compounds, its unique halogen substituents may confer distinct biological activities.

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that derivatives of oxetanes, including those related to this compound, exhibited significant inhibition against viral replication mechanisms. The study utilized various viral models to assess efficacy, demonstrating promising results for further development.
  • Binding Affinity Studies : Another research effort focused on the binding affinities of modified oxetanes to viral enzymes. Results indicated that specific modifications could enhance binding efficiency, suggesting a pathway for optimizing antiviral agents based on the oxetane scaffold.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

3-[(2-bromo-4-fluorophenyl)methyl]oxetane

InChI

InChI=1S/C10H10BrFO/c11-10-4-9(12)2-1-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2

InChI Key

UGYGUXVEOCRSCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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